An In-Depth Technical Guide to 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a novel compound at the intersection of two pharmacologically significant chemical classes: chloroacetamides and benzofuranones. Although direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive analysis of its properties and discusses its potential as a valuable scaffold in drug discovery. We present a detailed, logical synthesis protocol, in-depth structural and spectroscopic analysis, and an exploration of its prospective biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary insights to embark on the synthesis and evaluation of this promising compound.
Introduction: The Rationale for a Hybrid Pharmacophore
The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or novel mechanisms of action. The title compound, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, represents a thoughtful amalgamation of the reactive chloroacetamide moiety and the biologically versatile benzofuranone (phthalide) core.
Benzofuranone derivatives are prevalent in nature and are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-oxidative, and antiviral properties.[1][2] Their diverse pharmacological profiles have made them attractive scaffolds for drug development.[3][4] On the other hand, the chloroacetamide group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets. This feature has been exploited in the design of irreversible inhibitors and other targeted therapeutic agents.[5] Furthermore, N-aryl acetamides themselves are a class of compounds with a broad spectrum of biological activities.[6]
The logical design of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, therefore, presents a molecule with the potential for dual-action or synergistic therapeutic effects, making it a compelling candidate for further investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide combines a planar benzofuranone ring system with a flexible chloroacetamide side chain. The planarity of the benzofuranone core is a key feature, while the rotational freedom around the amide bond and the adjacent single bonds in the side chain will influence its conformational preferences and interaction with biological macromolecules.[7]
Caption: Molecular structure of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide.
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for the target molecule is presented in the table below. These values are estimated based on computational models and data from structurally related compounds.[8][9][10]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| LogP (o/w) | 1.5 - 2.5 |
| Topological Polar Surface Area | 69.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
These predicted properties suggest that the molecule has good oral bioavailability characteristics, falling within the typical ranges for drug-like molecules.[11]
Synthesis and Purification
The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be logically achieved through a two-step process starting from a suitable precursor. The key intermediate is 5-amino-1,3-dihydro-2-benzofuran-1-one (also known as 5-aminophthalide).
Caption: Proposed synthetic pathway for the target molecule.
Synthesis of 5-Amino-1,3-dihydro-2-benzofuran-1-one (5-Aminophthalide)
The precursor, 5-aminophthalide, can be synthesized from 4-nitrophthalimide via reduction.[12]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrophthalimide in a suitable solvent such as ethanol or a mixture of water and an acid (e.g., hydrochloric acid or acetic acid).
-
Addition of Reducing Agent: To the stirred suspension, add a reducing agent such as iron powder or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to reflux (if using iron powder) or stir at room temperature (for catalytic hydrogenation) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst or iron residues. If an acidic medium was used, neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: Collect the crude 5-aminophthalide by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
The final step involves the N-acylation of 5-aminophthalide with chloroacetyl chloride.[6][13]
Protocol:
-
Reaction Setup: Dissolve 5-aminophthalide in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution to act as an acid scavenger.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Add a solution of chloroacetyl chloride in the same solvent dropwise via the addition funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of the synthesized 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuranone ring, a singlet for the methylene protons of the chloroacetyl group, a broad singlet for the amide N-H proton, and a singlet for the methylene protons of the furanone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the amide, aromatic carbons, and the aliphatic carbons of the chloroacetyl and furanone methylene groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the lactone and amide, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Potential Biological Activities and Applications
Given the hybrid nature of its structure, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is anticipated to exhibit a range of biological activities.
Caption: Potential biological activities of the target molecule.
Anticancer and Cytotoxic Activity
Chloroacetamide derivatives have been investigated as potential anticancer agents.[7] The electrophilic nature of the chloroacetyl group can lead to covalent modification of key cellular proteins, such as enzymes involved in cancer cell proliferation and survival. The benzofuranone core itself has been associated with anticancer properties.[4] Therefore, the target molecule is a strong candidate for screening against various cancer cell lines.
Antimicrobial Activity
Both chloroacetamides and benzofuranone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The combined structural features in the target molecule may lead to synergistic or broad-spectrum antimicrobial effects.
Enzyme Inhibition
The reactive chloroacetamide moiety makes this compound a potential candidate for the development of irreversible enzyme inhibitors. By identifying specific enzymes with nucleophilic residues in their active sites that are crucial for disease pathology, this molecule could be tailored for targeted inhibition.
Applications in Drug Discovery and Chemical Biology
Beyond its direct therapeutic potential, 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can serve as a versatile platform for the development of more complex molecules. The chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies. It can also be utilized as a chemical probe to identify novel biological targets.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide. The logical design of this molecule, combining the reactive chloroacetamide functionality with the biologically active benzofuranone scaffold, positions it as a promising candidate for drug discovery and development.
Future research should focus on the practical synthesis and purification of this compound, followed by thorough spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including in vitro and in vivo studies, is warranted to explore its therapeutic potential. The insights gained from such investigations will be invaluable for the rational design of next-generation therapeutic agents based on this novel chemical scaffold.
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